Zofenopril - 81872-10-8


Catalog Number: EVT-254888
CAS Number: 81872-10-8
Molecular Formula: C₂₂H₂₃NO₄S₂
Molecular Weight: 429.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction


Zofenopril is a sulfhydryl-containing angiotensin-converting enzyme (ACE) inhibitor. [] It acts as a prodrug, converting into its active metabolite, Zofenoprilat, within the body. [, , ] Classified as a third-generation ACE inhibitor, Zofenopril exhibits high lipophilicity, enabling significant tissue penetration and sustained cardiac ACE inhibition. [, , ] This characteristic distinguishes it from other ACE inhibitors, contributing to its unique pharmacological profile. [] In research settings, Zofenopril is instrumental in investigating the renin-angiotensin-aldosterone system, exploring cardioprotective strategies, and studying potential therapeutic targets in various cardiovascular disease models. [, ]

Mechanism of Action

Zofenopril, like other ACE inhibitors, primarily acts by inhibiting the angiotensin-converting enzyme. [] This enzyme plays a crucial role in the renin-angiotensin-aldosterone system by converting angiotensin I to angiotensin II, a potent vasoconstrictor. [, ] By inhibiting ACE, Zofenopril reduces the formation of angiotensin II, leading to vasodilation and a decrease in blood pressure. [, , ] Additionally, Zofenopril, through its sulfhydryl group, exhibits antioxidant properties, potentially contributing to its cardioprotective effects. [, , ] Studies suggest that Zofenopril's mechanism of action may also involve the modulation of nitric oxide and hydrogen sulfide pathways. [, ]

  • Cardioprotection: Research suggests that Zofenopril demonstrates cardioprotective effects in models of myocardial ischemia-reperfusion injury. [, , , ] These effects are attributed, in part, to its ability to increase nitric oxide and hydrogen sulfide bioavailability. [] Studies also highlight its potential to protect against renal ischemia-reperfusion injury by mitigating oxidative damage in renal tissue. []

  • Anti-remodeling Effects: Zofenopril has shown potential in attenuating cardiac remodeling following myocardial infarction in experimental models. [, , ] It reduces ventricular enlargement and cardiac hypertrophy, suggesting a role in managing heart failure. []

  • Vascular Function Improvement: Research indicates that Zofenopril may improve vascular function in models of hypertension. [] This improvement is linked to its potential to enhance the hydrogen sulfide pathway, suggesting a mechanism independent of its ACE inhibition. []

Future Directions
  • Exploring the Role of Hydrogen Sulfide: Further research is warranted to fully elucidate the role of the hydrogen sulfide pathway in mediating the beneficial effects of Zofenopril, particularly its contribution to cardioprotection and improved vascular function. [, ]

  • Clinical Relevance of Antioxidant Properties: Investigating the clinical relevance of Zofenopril's antioxidant properties, particularly its impact on cardiovascular outcomes in various patient populations, presents an important research avenue. [, ]

  • Personalized Medicine and Pharmacogenetics: Exploring the influence of genetic factors on Zofenopril's efficacy and safety, particularly in the context of personalized medicine approaches, holds promise for optimizing its therapeutic use. []


Compound Description: Zofenoprilat is the active metabolite of Zofenopril, a prodrug angiotensin-converting enzyme (ACE) inhibitor. Zofenoprilat is responsible for the therapeutic effects of Zofenopril, exhibiting potent and long-lasting ACE inhibition in various tissues, including the heart. [, , , , ] Studies have shown that Zofenoprilat demonstrates cardioprotective properties, reducing myocardial damage in animal models of ischemia-reperfusion injury. [, ] Additionally, Zofenoprilat exhibits antioxidant activity and may contribute to the anti-ischemic and antiatherogenic effects observed in experimental models. [, ]

Relevance: Zofenoprilat is directly relevant to Zofenopril as its active metabolite, formed through rapid hydrolysis of the ester group in Zofenopril. [] Therefore, Zofenoprilat's pharmacological activities, including ACE inhibition, cardioprotection, and antioxidant effects, directly contribute to Zofenopril's overall therapeutic profile. [, ]

Reference Link for []: https://www.semanticscholar.org/paper/ece16deef0207166f48cc00c75659bef4372a600Reference Link for []: https://www.semanticscholar.org/paper/9a1d773abc0f16356f6936d31370cd2bc9bed4b3Reference Link for []: https://www.semanticscholar.org/paper/9219393897058830ca4eed648ac331e6e2796abfReference Link for []: https://www.semanticscholar.org/paper/95fab9f4aebae3219b125ae2ba225c193325d876Reference Link for []: https://www.semanticscholar.org/paper/fb0fadfa161af3f0ea1de2e2fa0d599ec69b0840Reference Link for []: https://www.semanticscholar.org/paper/a08f7261677f55f571aa4f7dcd5bc78cf4508e52


Compound Description: Enalapril is a widely used ACE inhibitor prescribed for hypertension and heart failure. It is a prodrug that is metabolized to its active form, Enalaprilat, in the liver. [, , ] Enalapril, like Zofenopril, lowers blood pressure by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.

Relevance: Enalapril serves as a relevant comparator to Zofenopril in several studies assessing antihypertensive efficacy and impact on cardiovascular outcomes. [, , , ] While both drugs belong to the ACE inhibitor class, Zofenopril has been shown to possess additional cardioprotective properties, potentially due to its sulfhydryl group and unique pharmacokinetic characteristics. [, ]

Reference Link for []: https://www.semanticscholar.org/paper/2e3ec055902bc7817386622af084994c9316f13dReference Link for []: https://www.semanticscholar.org/paper/9219393897058830ca4eed648ac331e6e2796abfReference Link for []: https://www.semanticscholar.org/paper/ea43b086da968ce38a0be8e05a7bbf3c179c87e9Reference Link for []: https://www.semanticscholar.org/paper/48e4aeb7ba8472ed3f8bb232e66439736ffd0b67Reference Link for []: https://www.semanticscholar.org/paper/7d62a3aad36d5021f6919be7971346e9f38248c6


Compound Description: Enalaprilat is the active metabolite of Enalapril and a potent ACE inhibitor. [, , ] It is a non-sulfhydryl containing ACE inhibitor. [] Like Zofenoprilat, Enalaprilat exerts its antihypertensive effects by blocking the conversion of angiotensin I to angiotensin II. [, ]

Relevance: Enalaprilat is relevant to Zofenopril research as it allows for direct comparison of the pharmacological effects of the active metabolites of two commonly used ACE inhibitors. [, , ] This comparison helps delineate any differences in potency, duration of action, and potential off-target effects between Zofenoprilat and Enalaprilat. [, ]

Reference Link for []: https://www.semanticscholar.org/paper/2e3ec055902bc7817386622af084994c9316f13dReference Link for []: https://www.semanticscholar.org/paper/9219393897058830ca4eed648ac331e6e2796abfReference Link for []: https://www.semanticscholar.org/paper/ea43b086da968ce38a0be8e05a7bbf3c179c87e9


Compound Description: Ramipril is another ACE inhibitor commonly prescribed for hypertension, heart failure, and following myocardial infarction. It is a long-acting prodrug that is metabolized to its active form, Ramiprilat, in the liver. [, , ]

Relevance: Ramipril, like Enalapril, serves as a comparator to Zofenopril in clinical trials investigating the efficacy and safety of ACE inhibitors in various cardiovascular conditions. [, , ] Notably, Zofenopril has demonstrated superiority over Ramipril in reducing the occurrence of major cardiovascular events in some studies, highlighting potential differences in their clinical profiles despite belonging to the same drug class. []

Reference Link for []: https://www.semanticscholar.org/paper/028d902cc2109e07faee2159e8ad6bec875d75aeReference Link for []: https://www.semanticscholar.org/paper/77f62d871695544f25d8e9f9561b85ff65232086Reference Link for []: https://www.semanticscholar.org/paper/a894dd0c845e55952147a5bb9d9968079d5fe892


Compound Description: Lisinopril is a long-acting ACE inhibitor commonly prescribed for hypertension, heart failure, and following myocardial infarction. [, , ] Unlike other ACE inhibitors discussed, Lisinopril is not a prodrug and does not require metabolic activation. []

Relevance: Lisinopril, similar to Enalapril and Ramipril, serves as a comparator to Zofenopril in clinical trials. [, , ] Head-to-head comparisons between Zofenopril and Lisinopril aim to elucidate differences in their efficacy, safety, and tolerability profiles in treating cardiovascular diseases. []

Reference Link for []: https://www.semanticscholar.org/paper/589e7dc33256bd65a2565fa80350d83f121cb671Reference Link for []: https://www.semanticscholar.org/paper/77f62d871695544f25d8e9f9561b85ff65232086Reference Link for []: https://www.semanticscholar.org/paper/a894dd0c845e55952147a5bb9d9968079d5fe892


Compound Description: Captopril is a sulfhydryl-containing ACE inhibitor, like Zofenopril. [, ] It was one of the first ACE inhibitors developed and is used to treat hypertension and heart failure. [, ] Studies have shown that both Captopril and Zofenopril can protect the heart from damage caused by ischemia and reperfusion, suggesting a potential role of the sulfhydryl group in their cardioprotective effects. []

Relevance: Captopril's structural similarity to Zofenopril, specifically the presence of the sulfhydryl group, makes it an important compound for comparison. [, ] Studies comparing their effects on cardiac function, cellular processes, and oxidative stress help researchers understand the specific contributions of the sulfhydryl group to the therapeutic benefits of these ACE inhibitors. []

Reference Link for []: https://www.semanticscholar.org/paper/ece16deef0207166f48cc00c75659bef4372a600 Reference Link for []: https://www.semanticscholar.org/paper/6dc891fd7ff4779237a79ff257349fa528c9ae8a

Hydrochlorothiazide (HCTZ)

Compound Description: Hydrochlorothiazide (HCTZ) is a thiazide diuretic commonly used in combination with ACE inhibitors, including Zofenopril, for treating hypertension. [, ] HCTZ works by reducing fluid volume in the body, thereby lowering blood pressure.

Relevance: HCTZ is directly relevant to Zofenopril research as their combination demonstrates enhanced antihypertensive effects compared to monotherapy with either drug alone. [, ] Interestingly, studies suggest that HCTZ may act as a "tissue levels enhancer" of Zofenopril, potentially increasing its tissue concentrations and ACE inhibitory activity. [] This potential synergistic interaction between HCTZ and Zofenopril highlights the importance of studying combination therapies for optimizing blood pressure control.

Reference Link for []: https://www.semanticscholar.org/paper/2e3ec055902bc7817386622af084994c9316f13dReference Link for []: https://www.semanticscholar.org/paper/56974c6a2ae686e99072e3436325dc2a0a322614


Compound Description: S-Benzoylcaptopril is a prodrug of Captopril, a sulfhydryl-containing ACE inhibitor. [] Like other prodrugs in this class, S-Benzoylcaptopril is metabolized to its active form, Captopril, in the body. []

Relevance: The study of S-Benzoylcaptopril is relevant to understanding Zofenopril's mechanism of action because it allows researchers to compare the efficacy of different sulfhydryl-containing ACE inhibitors and their respective prodrugs. [] By comparing their effects on cardiac parameters and cellular responses to ischemia, researchers can gain insight into whether the observed cardioprotective effects are due to the parent compound, the active metabolite, or a combination of both. []

Reference Link for []: https://www.semanticscholar.org/paper/6dc891fd7ff4779237a79ff257349fa528c9ae8a

Fosinoprilic acid

Compound Description: Fosinoprilic acid is the active metabolite of Fosinopril, another ACE inhibitor. [] It is a non-sulfhydryl containing ACE inhibitor. [] Although Fosinoprilic acid effectively inhibits cardiac ACE, studies have shown that it does not provide cardioprotection against ischemia-reperfusion injury in isolated rat hearts. []

Relevance: Comparing the effects of Fosinoprilic acid with those of Zofenopril, especially in the context of cardioprotection, highlights the importance of structural features beyond just ACE inhibition. [] The lack of cardioprotective effects with Fosinoprilic acid, despite its ACE inhibitory activity, suggests that the sulfhydryl group present in Zofenopril might be crucial for its additional beneficial effects on the heart. []

Reference Link for []: https://www.semanticscholar.org/paper/6dc891fd7ff4779237a79ff257349fa528c9ae8a


Compound Description: Candesartan is an angiotensin II receptor blocker (ARB) commonly prescribed for hypertension. [] ARBs work differently than ACE inhibitors; they directly block the binding of angiotensin II to its receptors, thereby preventing vasoconstriction and other effects mediated by this hormone.

Relevance: Candesartan is relevant to Zofenopril research as it represents a different class of antihypertensive medications. [] Comparing the efficacy and tolerability of Zofenopril with Candesartan helps determine the relative strengths and weaknesses of ACE inhibitors and ARBs in managing blood pressure and other cardiovascular parameters. []

Reference Link for []: https://www.semanticscholar.org/paper/d159faa0886b85859dc70815ac580be3e53fbeea

N-Acetyl Cysteine

Compound Description: N-Acetyl Cysteine is a well-known antioxidant and a source of cysteine, a precursor for the production of hydrogen sulfide (H2S). [] Studies have shown that N-Acetyl Cysteine, like Zofenopril, can protect the heart from ischemia-reperfusion injury, and this effect is abolished by blocking ATP-sensitive potassium channels (KATP channels). []

Relevance: N-Acetyl Cysteine's shared cardioprotective properties with Zofenopril, along with their similar sensitivity to KATP channel blockers, suggest a possible convergence in their mechanisms of action. [] These findings further support the hypothesis that Zofenopril's cardioprotective effects may involve H2S signaling and KATP channel activation, contributing to its overall therapeutic benefits in cardiovascular diseases. []

Reference Link for []: https://www.semanticscholar.org/paper/19d190c962791086d38524516ba424c989dda044


CAS Number


Product Name



(2S,4S)-1-[(2S)-3-benzoylsulfanyl-2-methylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylic acid

Molecular Formula


Molecular Weight

429.6 g/mol



InChI Key





SQ 26900
SQ 26991
zofenopril, calcium salt, (1(R*),2alpha,4alpha)-isomer

Canonical SMILES


Isomeric SMILES


Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.